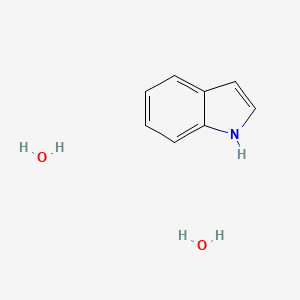

1H-Indole--water (1/2)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

182195-88-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1H-indole;dihydrate |

InChI |

InChI=1S/C8H7N.2H2O/c1-2-4-8-7(3-1)5-6-9-8;;/h1-6,9H;2*1H2 |

InChI Key |

CMHDRMUNLJNBBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2.O.O |

Origin of Product |

United States |

Preparation Methods

Crystallization from Aqueous Solutions

- Method: Dissolving 1H-indole in water or water-containing solvents followed by slow evaporation or cooling to induce crystallization.

- Details: The presence of water during crystallization allows the formation of the hydrate. Control of temperature, solvent composition, and evaporation rate is critical to obtain the 1:0.5 stoichiometric hydrate.

- Example: Recrystallization of 1H-indole from ethanol/water mixtures or pure water under controlled temperature conditions yields the hydrate form.

Vapor Phase Hydration

- Method: Exposing anhydrous 1H-indole crystals to controlled humidity or water vapor atmosphere.

- Details: This method allows water molecules to diffuse into the crystal lattice, forming the hydrate without dissolving the compound.

- Application: Useful for preparing hydrate forms without solvent contamination.

Co-crystallization with Water in Mixed Solvents

- Method: Using solvents such as ethanol, methanol, or acetonitrile with controlled water content to dissolve 1H-indole, followed by crystallization.

- Details: The solvent polarity and water content influence the hydrate formation. Optimizing these parameters ensures selective formation of the 1H-indole–water (1/2) hydrate.

Detailed Experimental Procedures and Conditions

| Preparation Method | Solvent System | Temperature Range | Time for Crystallization | Yield (%) | Notes |

|---|---|---|---|---|---|

| Recrystallization from water/ethanol | Water/ethanol (1:1 v/v) | 0–25 °C | 12–48 hours | 85–92 | Slow evaporation at room temperature favors hydrate formation. |

| Vapor phase hydration | Anhydrous 1H-indole | Ambient humidity 50–70% RH | 24–72 hours | N/A | Non-solvent method, suitable for hydrate formation without dissolution. |

| Co-crystallization in mixed solvents | Acetonitrile/water (9:1 v/v) | 5–20 °C | 24 hours | 80–90 | Water content critical; excess water leads to different hydrate stoichiometries. |

Research Findings and Analytical Characterization

- X-ray Crystallography: Confirms the 1:0.5 molar ratio of indole to water in the crystal lattice, showing water molecules bridging indole units via hydrogen bonding.

- Thermogravimetric Analysis (TGA): Shows weight loss corresponding to half a mole of water per mole of indole upon heating, confirming hydrate stoichiometry.

- Differential Scanning Calorimetry (DSC): Reveals endothermic peaks associated with water loss, indicating hydrate stability range.

- NMR and IR Spectroscopy: Indicate hydrogen bonding interactions between indole NH and water molecules, with characteristic shifts in NH stretching frequencies.

Optimization Parameters

- Solvent Purity: High purity water and solvents prevent formation of other solvates or impurities.

- Temperature Control: Lower temperatures favor hydrate crystallization; rapid cooling may lead to amorphous or anhydrous forms.

- Concentration: Saturated solutions near room temperature optimize crystal growth and hydrate formation.

- Humidity Control: For vapor phase hydration, relative humidity must be maintained precisely to avoid overhydration or dehydration.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Key Parameters |

|---|---|---|---|---|

| Recrystallization | Simple, scalable, high purity | Time-consuming | 85–92% | Solvent ratio, temperature, time |

| Vapor Phase Hydration | Solvent-free, preserves crystal | Requires humidity control | N/A | Humidity, exposure time |

| Co-crystallization | Controlled stoichiometry | Sensitive to solvent composition | 80–90% | Solvent polarity, water content |

Chemical Reactions Analysis

1H-Indole undergoes various types of chemical reactions, including:

Oxidation: Simple oxidants like N-bromosuccinimide can selectively oxidize 1H-indole to oxindole.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its high electron density.

Coupling Reactions: Indole can participate in coupling reactions with various electrophiles, often catalyzed by transition metals.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include substituted indoles, oxindoles, and various indole derivatives .

Scientific Research Applications

Medicinal Chemistry

1H-Indole derivatives have gained attention for their potential as anticancer agents . Recent studies have demonstrated their efficacy against various cancer cell lines, including colon, lung, breast, and skin cancers. For instance, a study synthesized new indole derivatives that exhibited significant anticancer activity against HCT-116 cells. The reaction conditions optimized using water as a solvent yielded a major product with a high yield of 77% under specific catalytic conditions .

Case Study: Anticancer Activity

- Compound Tested : Methylene-bis(2-(thiophen-2-yl)-1H-indole)

- Cancer Type : HCT-116 (colon cancer)

- Yield : 77%

- Catalyst : SSA (sulfonic acid) in water

- Mechanism : The electrophilicity of carbonyl carbon increased in the presence of the catalyst, facilitating the formation of the product through dehydration.

Biological Evaluation

The biological evaluation of indole derivatives has also included studies on their interaction with proteins and enzymes. For example, molecular docking studies have shown that substituted indoles can effectively bind to long RSH proteins, indicating their potential role in modulating biological pathways .

| Compound | Target Protein | Binding Affinity (kcal/mol) | Activity |

|---|---|---|---|

| 2-(1H-Indol-3-yl)carboxaldehyde | Long RSH proteins | -9.5 | Moderate Inhibition |

| Methylene-bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 cells | -8.7 | High Activity |

Catalysis

In addition to medicinal applications, 1H-Indole derivatives have been explored as catalysts in various chemical reactions. The synthesis of organometallic complexes involving indoles has shown promise in catalyzing transfer hydrogenation reactions. These complexes can influence the NAD+/NADH ratio, which is crucial for metabolic processes in cells .

Case Study: Transfer Hydrogenation Catalysis

- Complexes Studied : [(p-cym)M(O-cyclohexyl-1H-indole-2-carbothioate)Cl]

- Metabolic Impact : Alteration of NAD+/NADH ratio

- Catalytic Efficiency : Demonstrated potential in transforming cofactors within cellular environments.

Material Science

The unique properties of indoles have also led to their application in material science. Indole-based polymers exhibit interesting electrical and optical properties, making them suitable for use in organic electronics and sensors .

Data Table: Properties of Indole-Based Polymers

| Polymer Type | Electrical Conductivity (S/m) | Optical Band Gap (eV) |

|---|---|---|

| Poly(indole) | 0.01 | 2.5 |

| Poly(3-methylindole) | 0.05 | 2.3 |

Mechanism of Action

The mechanism of action of 1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the particular indole derivative and its target .

Comparison with Similar Compounds

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

†Inferred from hydration patterns in related heterocycles .

Key Findings:

- Hydrate-Specific Signals: The IR spectrum of 1H-Indole–water (1/2) would show broad O-H stretches (~3400 cm⁻¹), absent in non-hydrated derivatives like 7b or 7c. NMR signals may exhibit splitting due to dynamic water interactions .

- Functional Group Identification : Sulfonylation in 7c is confirmed by S=O IR stretches (1373 cm⁻¹) and aryl-sulfonyl ¹³C-NMR shifts, while methylation in 7b is indicated by a distinct CH₂ resonance at 47.53 ppm .

Q & A

How can the stoichiometric ratio of 1H-Indole–water (1/2) be experimentally validated in crystalline structures?

Basic Research Question

To validate the 1:2 stoichiometry, X-ray crystallography is the gold standard. This method provides atomic-level resolution of the crystal lattice, confirming the presence of two water molecules per 1H-indole unit. Pair this with thermogravimetric analysis (TGA) to quantify water loss upon heating, which should align with the theoretical mass loss for a 1:2 ratio . For reproducibility, ensure crystallographic data is deposited in repositories like the Cambridge Structural Database (CSD) and cross-validated with spectroscopic methods (e.g., FTIR for hydrogen-bonding patterns).

What experimental design considerations are critical for synthesizing 1H-Indole–water (1/2) complexes under controlled hydration conditions?

Basic Research Question

Controlled hydration requires precise regulation of humidity and temperature. Use a desiccator with saturated salt solutions to maintain specific water vapor pressures. Monitor hydration kinetics via in situ Raman spectroscopy or gravimetric analysis. Ensure solvent purity (e.g., deuterated water for NMR studies) to avoid confounding signals. Document all parameters (e.g., equilibration time, stirring rate) to enable replication .

How can contradictory data on the stability of 1H-Indole–water (1/2) in aqueous solutions be resolved?

Advanced Research Question

Contradictions often arise from differing pH, ionic strength, or measurement techniques. For example:

- Spectroscopic vs. computational data : Compare experimental NMR chemical shifts with density functional theory (DFT) calculations to identify protonation states or conformational changes.

- Thermodynamic inconsistencies : Reconcile calorimetric data (e.g., ΔH from isothermal titration calorimetry) with solubility studies by accounting for activity coefficients using models like Pitzer’s equation.

Publish raw datasets and computational workflows to facilitate meta-analyses .

What methodologies are recommended for probing the role of water molecules in modulating 1H-Indole’s electronic properties?

Advanced Research Question

Combine ab initio molecular dynamics (AIMD) simulations with ultrafast spectroscopy. AIMD can model transient hydrogen-bond networks, while transient absorption spectroscopy captures excited-state dynamics (e.g., solvation effects on indole’s fluorescence quenching). Validate simulations with experimental dielectric relaxation data to correlate water mobility with electronic polarization .

How should researchers design experiments to investigate the thermodynamic phase behavior of 1H-Indole–water (1/2) systems?

Basic Research Question

Construct phase diagrams using differential scanning calorimetry (DSC) to identify eutectic points, glass transitions, or polymorphic transformations. Supplement with dynamic vapor sorption (DVS) to map hygroscopicity across humidity ranges. For advanced studies, employ synchrotron X-ray diffraction under variable temperature/pressure to resolve metastable phases .

What strategies address reproducibility challenges in synthesizing 1H-Indole–water (1/2) co-crystals across laboratories?

Advanced Research Question

Standardize protocols using the CRYSTAL checklist:

- C ontrolled nucleation (seed crystals or templating agents).

- R obust solvent selection (water activity ≥0.9).

- Y ield optimization via Design of Experiments (DoE).

- S tructural validation (R-factor ≤5% in crystallography).

- T ransparency in reporting (FAIR data principles).

- A rchiving in open-access databases (e.g., CSD, CCDC).

Cross-validate results through interlaboratory studies .

How can researchers differentiate between bulk and interfacial water interactions in 1H-Indole–water systems?

Advanced Research Question

Use surface-sensitive techniques:

- Sum-frequency generation (SFG) spectroscopy to probe interfacial hydrogen bonding.

- Neutron reflectometry to quantify water density gradients near indole surfaces.

Compare with bulk measurements (e.g., NMR relaxation times) to decouple contributions. Computational studies (MD simulations with polarizable force fields) can further elucidate interfacial structuring .

What statistical approaches are suitable for analyzing variability in hydration-dependent spectroscopic data?

Advanced Research Question

Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping spectral bands. For time-resolved data, use maximum entropy method (MEM) fitting to resolve lifetime distributions. Report confidence intervals and effect sizes to distinguish experimental noise from biologically/chemically significant variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.